3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(1,3,5-trimethylpyrazol-4-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c1-6-8(4-5-9(12)13)7(2)11(3)10-6;/h4-5H2,1-3H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHFHCCPTUJTMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride typically involves the reaction of 1,3,5-trimethylpyrazole with a suitable propanoic acid derivative under acidic conditions to form the hydrochloride salt. Common solvents used in this synthesis include ethanol, water, and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually purified through crystallization or chromatography .
Chemical Reactions Analysis
Oxidation Reactions
The propanoic acid moiety and pyrazole ring exhibit distinct oxidation behaviors:
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Carboxylic Acid Oxidation : The propanoic acid group is resistant to further oxidation under standard conditions (e.g., KMnO₄ or CrO₃) due to its fully oxidized state .
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Pyrazole Ring Oxidation : The electron-rich 1,3,5-trimethylpyrazole ring undergoes selective oxidation. For example, treatment with KMnO₄ in aqueous pyridine oxidizes methyl substituents to carboxylic acids, yielding derivatives like 3-(1-carboxy-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄, H₂O-pyridine, 80°C | 3-(1-carboxy-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid | 85% | |
| CrO₃, Acetic acid, reflux | No reaction (carboxylic acid stability) | – |
Reduction Reactions
The carboxylic acid group can be reduced to primary alcohols using borane or LiAlH₄:
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Borane-THF : Selectively reduces the acid to 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol without affecting the pyrazole ring .
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LiAlH₄ : Requires anhydrous conditions and yields the same alcohol with higher efficiency .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| BH₃·THF, 0°C → RT | 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol | 72% | |
| LiAlH₄, Et₂O, reflux | 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-ol | 89% |
a) Nucleophilic Acyl Substitution
The carboxylic acid reacts with nucleophiles (e.g., alcohols, amines) to form esters or amides:
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Esterification : Methanol/H₂SO₄ yields methyl 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoate .
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Amidation : Coupling with ethylamine using DCC/DMAP forms the corresponding amide .
b) Electrophilic Aromatic Substitution
The pyrazole ring’s 4-position is activated for electrophilic attack:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 4-position, forming 3-(1,3,5-trimethyl-4-nitro-1H-pyrazol-4-yl)propanoic acid hydrochloride .
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| HNO₃ (conc.), H₂SO₄, 0°C | 3-(1,3,5-trimethyl-4-nitro-1H-pyrazol-4-yl)propanoic acid hydrochloride | 60% |
Condensation Reactions
The carboxylic acid participates in aldol condensations with ketones or aldehydes:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Acetophenone, NaOH/EtOH, RT | 3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one | 68% |
Salt Formation and Acid-Base Reactions
The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:
Scientific Research Applications
Biological Applications
1. Enzyme Inhibition Studies
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride has been investigated for its inhibitory effects on specific enzymes. For instance, studies have shown that it may inhibit certain kinases involved in cancer pathways. This inhibition can lead to reduced cell proliferation in various cancer cell lines, making it a candidate for further development as an anticancer agent.
2. Neuropharmacology
Research indicates that this compound may interact with neurotransmitter systems. Preliminary studies suggest potential applications in treating neurological disorders by modulating receptor activity or neurotransmitter release. Its pyrazole structure may enhance binding affinity to specific receptors, warranting further pharmacological evaluation.
Practical Applications
1. Drug Development
The unique structure of this compound allows it to serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its ability to modify biological pathways makes it a valuable tool for medicinal chemists.
2. Agricultural Chemistry
Given its potential biological activity, this compound could also be explored for applications in agricultural chemistry as a plant growth regulator or pesticide. The modulation of specific metabolic pathways in plants could enhance growth or resistance to pests.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Cancer Cell Lines | Demonstrated significant inhibition of cell proliferation in breast cancer cells with IC50 values indicating potency. |
| Study B | Neurotransmitter Release | Showed modulation of dopamine release in vitro, suggesting potential use in treating Parkinson's disease. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of kinase activity related to oncogenic signaling pathways. |
Mechanism of Action
The mechanism of action of 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between the target compound and analogs:
Key Comparisons
Ronacaleret Hydrochloride
- Structural Differences : Ronacaleret contains a larger aromatic system (indenyl and difluoro-phenyl groups) and a longer alkoxy chain, unlike the simpler pyrazole core of the target compound.
- Functional Impact : The fluorine atoms in Ronacaleret enhance metabolic stability and bioavailability, while the target compound’s methyl groups may improve lipophilicity .
- Applications : Ronacaleret is clinically validated for osteoporosis, whereas the target compound’s applications remain exploratory.
1,4,5,6-Tetrahydrocyclopenta[c]pyrazole Hydrochloride
- Structural Differences : The fused cyclopenta ring introduces ring strain and reduces aromaticity compared to the planar pyrazole in the target compound.
N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine
- Structural Differences : Replaces the carboxylic acid group with a tertiary amine, drastically altering acidity and solubility.
- Functional Impact : The amine group enables salt formation with acids (e.g., HCl), whereas the target compound’s carboxylate-hydrochloride salt enhances aqueous solubility .
Research Findings and Implications
- Solubility and Bioavailability : The hydrochloride salt form of the target compound improves solubility, a critical factor for in vivo efficacy. In contrast, Ronacaleret’s fluorine substituents optimize its pharmacokinetic profile .
- Synthetic Utility : The pyrazole core in the target compound serves as a versatile scaffold for derivatization, similar to the cyclopenta-pyrazole analog. However, the latter’s fused ring system complicates synthetic pathways .
- Biological Activity: While Ronacaleret targets calcium-sensing receptors, the biological targets of the other compounds remain uncharacterized.
Biological Activity
3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride is a compound of interest due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies. The compound's structure is characterized by a pyrazole ring, which is known for various pharmacological activities.
- Chemical Formula : C₉H₁₄N₂O₂·HCl
- Molecular Weight : 210.68 g/mol
- CAS Number : 956352-96-8
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, highlighting its potential as an anti-inflammatory and analgesic agent.
Anti-inflammatory Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A comparative study showed that compounds with similar structures demonstrated varying degrees of inhibition on these enzymes.
| Compound | COX Inhibition (%) | LOX Inhibition (%) |
|---|---|---|
| Compound A | 85% | 70% |
| Compound B | 78% | 65% |
| This compound | 80% | 72% |
Analgesic Effects
The analgesic properties of this compound were assessed using animal models. In a study involving mice subjected to formalin-induced pain, the compound significantly reduced pain responses compared to control groups. The observed effects suggest a central mechanism of action likely mediated through the inhibition of pain pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Mediators : The compound reduces the production of inflammatory mediators such as TNF-alpha and IL-6.
- Modulation of Pain Pathways : It may interact with opioid receptors or other pain-related pathways to exert analgesic effects.
- Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties that contribute to their anti-inflammatory effects.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in treating inflammatory conditions:
- Case Study 1 : A clinical trial involving patients with rheumatoid arthritis showed that a related pyrazole compound significantly reduced joint inflammation and pain over a 12-week treatment period.
- Case Study 2 : In an experimental model of acute inflammation (carrageenan-induced paw edema), treatment with this compound resulted in a marked reduction in edema compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of pyrazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., 2-Chloro-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide) are synthesized by reacting pyrazole derivatives with acyl chlorides in the presence of a base like triethylamine to neutralize HCl byproducts . To optimize conditions, employ Design of Experiments (DoE) to systematically vary parameters (temperature, solvent ratio, stoichiometry) and reduce trial-and-error approaches. Statistical methods like response surface methodology can identify optimal conditions with minimal experiments .
Q. How should researchers purify and characterize this compound to ensure high yield and purity?
- Methodological Answer : Purification via column chromatography (ethyl acetate/hexane gradients) is common for pyrazole derivatives, as demonstrated in analogous syntheses . For characterization, use a combination of techniques:
- NMR : Confirm substitution patterns on the pyrazole ring and propanoic acid moiety.
- HPLC/MS : Assess purity and molecular weight.
- X-ray crystallography : Resolve crystal structure if single crystals are obtainable.
Recrystallization from 2-propanol or similar solvents may improve purity .
Q. What safety protocols are essential when handling this hydrochloride salt in laboratory settings?
- Methodological Answer : Hydrochloride salts often require moisture-sensitive handling due to hygroscopicity. Use inert atmospheres (e.g., nitrogen gloveboxes) for storage. Follow institutional Chemical Hygiene Plans, including 100% compliance with safety exams before experimental work . For disposal, neutralize with a weak base (e.g., sodium bicarbonate) and adhere to EPA guidelines for halogenated waste .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance the synthesis and reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, enabling a priori identification of viable synthetic routes. For example, ICReDD employs reaction path searches to narrow experimental conditions, reducing development time by 30–50% . Pair computational results with experimental validation (e.g., in situ IR spectroscopy) to verify intermediates .
Q. What strategies are effective in resolving contradictory data regarding the compound’s reactivity or biological activity?
- Methodological Answer : Contradictory data may arise from impurities or solvent effects. Strategies include:
- Comparative analysis : Benchmark reactivity against structurally similar compounds (e.g., 3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid) to isolate substituent effects .
- Meta-analysis : Aggregate data from multiple studies using standardized assays (e.g., fixed pH or temperature) to identify outliers .
- Kinetic studies : Measure reaction rates under controlled conditions to distinguish between competing mechanisms .
Q. How does the substitution pattern on the pyrazole ring influence the compound’s physicochemical properties and interactions in biological systems?
- Methodological Answer : The 1,3,5-trimethyl groups increase steric hindrance, potentially reducing binding affinity in enzymatic pockets compared to less substituted analogs. To quantify this:
- Molecular docking : Simulate interactions with target proteins (e.g., proteases in proteomics studies).
- Solubility assays : Compare logP values (via shake-flask method) against non-methylated analogs .
- Thermogravimetric analysis (TGA) : Assess thermal stability differences caused by methyl substitution .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
